molecular formula C22H20N2O6 B12537682 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 142347-52-2

1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)

Cat. No.: B12537682
CAS No.: 142347-52-2
M. Wt: 408.4 g/mol
InChI Key: JZTOSTGPPMCYQG-UHFFFAOYSA-N
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Description

1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two nitrobenzene moieties via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) typically involves the following steps:

    Nitration of 2,3,5,6-Tetramethyl-1,4-dihydroxybenzene: This step involves the nitration of 2,3,5,6-tetramethyl-1,4-dihydroxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the para positions.

    Etherification: The nitrated product is then subjected to etherification with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding diamine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules or participate in polymerization reactions. The ether linkages provide structural stability and influence the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) is unique due to its combination of nitro and ether functional groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

142347-52-2

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

1,2,4,5-tetramethyl-3,6-bis(4-nitrophenoxy)benzene

InChI

InChI=1S/C22H20N2O6/c1-13-14(2)22(30-20-11-7-18(8-12-20)24(27)28)16(4)15(3)21(13)29-19-9-5-17(6-10-19)23(25)26/h5-12H,1-4H3

InChI Key

JZTOSTGPPMCYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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